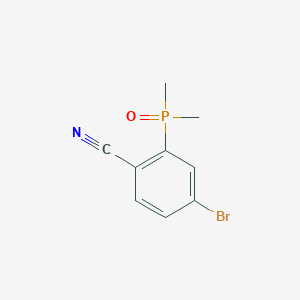

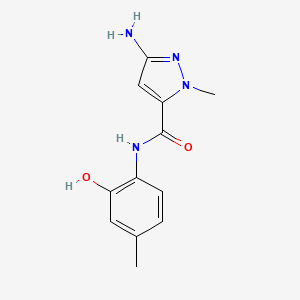

![molecular formula C21H21N3OS B2965681 4-((2-methylbenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899731-21-6](/img/structure/B2965681.png)

4-((2-methylbenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a pyridin-3-ylmethyl group and a 2-methylbenzylthio group. Pyrimidine derivatives have been found in many natural products and bioactive pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrimidine ring provides a planar, aromatic, and electron-rich environment, which can participate in π-π stacking interactions and hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound could be influenced by the presence of the pyrimidine ring and the pyridin-3-ylmethyl group. Pyrimidine rings are known to participate in a variety of chemical reactions .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Antibacterial and Antifungal Properties : A series of novel methylene-bis-pyrimidinyl-spiro-4-thiazolidinones, related to the chemical class of interest, were synthesized and evaluated for their antibacterial and antifungal activities. The synthesis involved a multi-step process starting with guanidine hydrochloride reacting with methylene-bis-chalcones, highlighting the compound's potential in developing new antimicrobial agents (Srinivas et al., 2008).

Corrosion Inhibition : Pyridopyrimidinones derivatives were investigated for their inhibition behavior on the corrosion of API 5L X52 carbon steel in sulfamic acid solutions. These studies included electrochemical methods and theoretical quantum chemical calculations, demonstrating the compound's utility in industrial applications related to corrosion prevention (Abdallah et al., 2018).

Anti-HIV Activity : Novel non-nucleoside reverse transcriptase inhibitors of the S-DABO series, including dihydro(alkylthio)(naphthylmethyl)oxopyrimidines, were synthesized and tested against HIV-1. Modifications to the pyrimidine ring were explored to enhance antiretroviral activity, providing insights into the design of new drugs targeting HIV (Mai et al., 1997).

Synthesis Techniques and Derivatives

Modified Synthesis Approaches : Research on the synthesis of pyrimidinyl derivatives, including methods to achieve various pyrimidin-2-ylmethyl structures, contributes to the understanding of efficient production techniques for these compounds. These studies provide a foundation for the synthesis of related compounds with potential biological and industrial applications (Erkin & Krutikov, 2008).

Design and Discovery for Cognitive Disorders : PF-04447943, a novel PDE9A inhibitor with a pyrimidinylmethyl component, was identified for the treatment of cognitive disorders. This compound demonstrates the potential of pyrimidinyl derivatives in addressing neurological conditions through modulation of cGMP signaling pathways (Verhoest et al., 2012).

Mecanismo De Acción

Target of Action

Similar compounds have been shown to have significant antimycobacterial activity againstMycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, suggesting that the compound may act on similar targets.

Mode of Action

Based on its antimycobacterial activity, it can be inferred that it may interact with key proteins or enzymes in the mycobacterium species to inhibit their growth or survival .

Biochemical Pathways

Given its antimycobacterial activity, it is likely that it interferes with essential biochemical pathways in mycobacterium species, leading to their inhibition .

Result of Action

It can be inferred from its antimycobacterial activity that it likely leads to the death or inhibition of mycobacterium species .

Propiedades

IUPAC Name |

4-[(2-methylphenyl)methylsulfanyl]-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3OS/c1-15-6-2-3-8-17(15)14-26-20-18-9-4-10-19(18)24(21(25)23-20)13-16-7-5-11-22-12-16/h2-3,5-8,11-12H,4,9-10,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGRESUWSKPUBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NC(=O)N(C3=C2CCC3)CC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

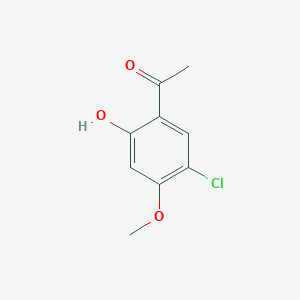

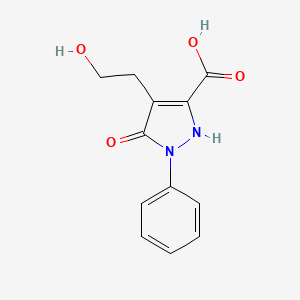

![3,6-dichloro-N-[3-oxo-3-(piperidin-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B2965603.png)

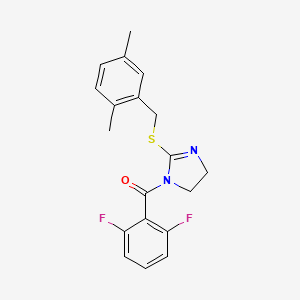

![2-(4-butoxyphenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2965608.png)

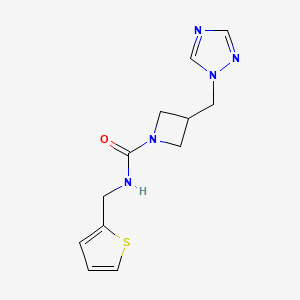

![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(thiophen-3-yl)prop-2-en-1-one](/img/structure/B2965609.png)

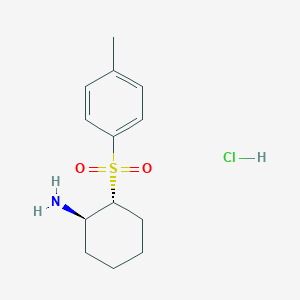

![2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2965613.png)

![2-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2965614.png)

![3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2965617.png)

![N-(naphthalen-1-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2965619.png)